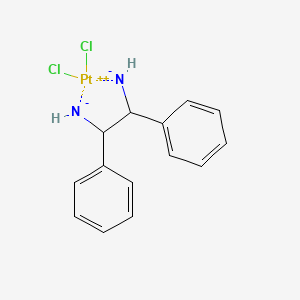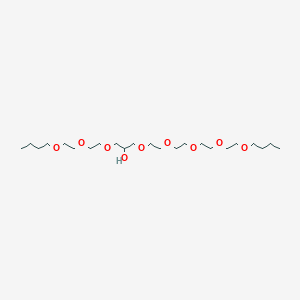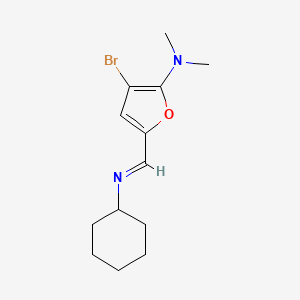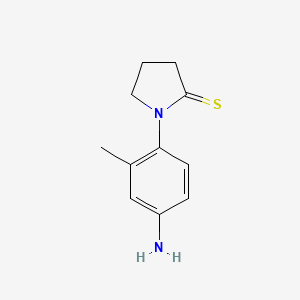
N-(2-Mercaptoethyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Mercaptoethyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide is a synthetic organic compound that features a benzamide core with a mercaptoethyl group and a nitrofuran moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Mercaptoethyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzamide Core: This can be achieved by reacting a suitable benzoyl chloride with an amine under basic conditions.
Introduction of the Mercaptoethyl Group: This step may involve the nucleophilic substitution of a halogenated ethyl compound with a thiol group.
Attachment of the Nitrofuran Moiety: The final step could involve a Heck reaction or similar coupling reaction to attach the nitrofuran group to the benzamide core.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反応の分析
Types of Reactions
N-(2-Mercaptoethyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide can undergo various chemical reactions, including:
Oxidation: The mercaptoethyl group can be oxidized to form disulfides or sulfoxides.
Reduction: The nitrofuran moiety can be reduced to form amines or other reduced derivatives.
Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercaptoethyl group may yield disulfides, while reduction of the nitrofuran moiety may produce amines.
科学的研究の応用
Chemistry: It can be used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include antimicrobial, anticancer, or anti-inflammatory properties.
Industry: It may be used in the production of advanced materials, such as polymers or coatings.
作用機序
The mechanism of action of N-(2-Mercaptoethyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The mercaptoethyl group could form covalent bonds with thiol groups in proteins, while the nitrofuran moiety might undergo redox reactions that generate reactive intermediates.
類似化合物との比較
Similar Compounds
N-(2-Mercaptoethyl)benzamide: Lacks the nitrofuran moiety but has similar thiol reactivity.
4-(2-(5-Nitrofuran-2-yl)vinyl)benzamide: Lacks the mercaptoethyl group but retains the nitrofuran and benzamide structure.
N-(2-Mercaptoethyl)-4-vinylbenzamide: Similar structure but without the nitrofuran group.
Uniqueness
N-(2-Mercaptoethyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide is unique due to the combination of the mercaptoethyl group and the nitrofuran moiety, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
特性
分子式 |
C15H14N2O4S |
|---|---|
分子量 |
318.3 g/mol |
IUPAC名 |
4-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-N-(2-sulfanylethyl)benzamide |
InChI |
InChI=1S/C15H14N2O4S/c18-15(16-9-10-22)12-4-1-11(2-5-12)3-6-13-7-8-14(21-13)17(19)20/h1-8,22H,9-10H2,(H,16,18)/b6-3+ |
InChIキー |
OBJMXYFMVQFRLO-ZZXKWVIFSA-N |
異性体SMILES |
C1=CC(=CC=C1/C=C/C2=CC=C(O2)[N+](=O)[O-])C(=O)NCCS |
正規SMILES |
C1=CC(=CC=C1C=CC2=CC=C(O2)[N+](=O)[O-])C(=O)NCCS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


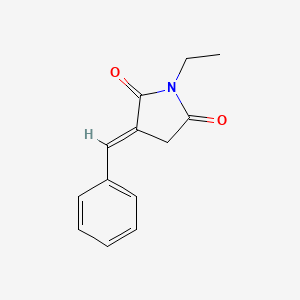
![2,6-Dimethoxy-N-[5-(3-methylpentan-3-yl)-1,2-oxazol-3-yl]benzamide](/img/structure/B12881454.png)



